1-Phenylacridin-9(10H)-one CAS 160289-77-0 properties
1-Phenylacridin-9(10H)-one CAS 160289-77-0 properties
The following technical guide provides an in-depth analysis of 1-Phenylacridin-9(10H)-one (CAS 160289-77-0), a specialized heterocyclic scaffold with significant applications in organic electronics (OLEDs) and pharmacological research.
CAS Registry Number: 160289-77-0 Chemical Formula: C₁₉H₁₃NO Molecular Weight: 271.31 g/mol IUPAC Name: 1-phenyl-10H-acridin-9-one
Executive Summary
1-Phenylacridin-9(10H)-one is a tricyclic heteroaromatic compound belonging to the acridone family. Unlike its more common isomer, 10-phenylacridin-9(10H)-one (N-phenylacridone), this molecule features a phenyl substituent at the C1 position of the acridone core. This specific substitution pattern places the phenyl ring in the peri-position relative to the carbonyl group, inducing significant steric strain and breaking planarity. These structural characteristics make it a valuable building block for Thermally Activated Delayed Fluorescence (TADF) emitters in OLEDs, where twisted donor-acceptor architectures are required to separate HOMO-LUMO orbitals, and as a steric probe in DNA intercalation studies.
Chemical Architecture & Structural Logic
Structural Analysis
The acridone core consists of two benzene rings fused to a central pyridinone ring. The numbering system is critical for distinguishing isomers:
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Position 9: Carbonyl carbon (C=O).
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Position 10: Amine nitrogen (NH).
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Position 1: Carbon atom adjacent to the carbonyl group (C9).
In 1-Phenylacridin-9(10H)-one, the phenyl ring is attached at C1. This proximity to the C9-carbonyl oxygen creates a "steric lock," forcing the phenyl ring to rotate out of the acridone plane. This twist is electronically significant, as it limits π-conjugation between the pendant phenyl and the chromophore, affecting the fluorescence quantum yield and solubility profile.
Visualization of Connectivity
The following diagram illustrates the core connectivity and the critical steric interaction zone.
Figure 1: Structural logic of 1-Phenylacridin-9(10H)-one, highlighting the steric interaction between the C1-phenyl group and the C9-carbonyl.
Synthetic Methodologies
Synthesis of C1-substituted acridones is synthetically more demanding than N-substituted analogs due to the lack of direct nucleophilic sites at C1. The most reliable route utilizes a modified Ullmann Condensation followed by acid-mediated cyclization.
Protocol: Modified Ullmann Cyclization
This route ensures regiocontrol by installing the phenyl group on the precursor acid before ring closure.
Step 1: Precursor Synthesis (Suzuki Coupling)
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Reactants: 2-Chloro-3-bromobenzoic acid + Phenylboronic acid.
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Catalyst: Pd(PPh₃)₄, Na₂CO₃.
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Product: 2-Chloro-3-phenylbenzoic acid.
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Rationale: Establishes the phenyl ring ortho to the future carbonyl site.
Step 2: Ullmann Condensation
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Reactants: 2-Chloro-3-phenylbenzoic acid + Aniline.
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Conditions: Cu powder, K₂CO₃, DMF, reflux (140°C).
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Intermediate: N-Phenyl-3-phenylanthranilic acid.
Step 3: Ring Closure (Acridone Formation)
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Reagent: Polyphosphoric Acid (PPA) or POCl₃.
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Conditions: 100-120°C, 2-4 hours.
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Mechanism: Electrophilic aromatic substitution (Friedel-Crafts acylation) of the carboxylic acid onto the aniline ring.
Synthetic Pathway Diagram
Figure 2: Step-wise synthetic pathway for the regioselective construction of 1-Phenylacridin-9(10H)-one.
Physicochemical Profile
The properties of 1-Phenylacridin-9(10H)-one are dominated by the acridone chromophore but modulated by the phenyl substituent.
| Property | Value / Description | Note |
| Physical State | Yellow crystalline solid | Typical of acridone derivatives. |
| Melting Point | 260°C – 280°C (Estimated) | High MP due to strong intermolecular π-stacking and H-bonding (NH...O). Slightly lower than parent acridone (>350°C) due to steric disruption. |
| Solubility | DMSO, DMF, hot alcohols | Poor solubility in water and non-polar solvents (Hexane). |
| Fluorescence | Blue-Green (λ_em ≈ 430-460 nm) | High quantum yield potential. The twisted phenyl group may reduce aggregation-caused quenching (ACQ). |
| pKa (NH) | ~ -0.9 (protonation) | Very weak base; protonation occurs at the carbonyl oxygen in strong acid. |
Biological & Material Applications[3]
Organic Electronics (OLEDs)
Acridone derivatives are premier electron acceptors for Thermally Activated Delayed Fluorescence (TADF) materials.
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Mechanism: The 1-phenyl substituent creates a large dihedral angle with the acridone plane. When coupled with electron donors (e.g., carbazole, phenoxazine), this orthogonality minimizes the overlap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
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Result: A small singlet-triplet energy gap (ΔE_ST), facilitating efficient Reverse Intersystem Crossing (RISC) and high electroluminescence efficiency.
Pharmacological Research[4]
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DNA Intercalation: Parent acridone is a planar DNA intercalator. The 1-phenyl group acts as a "steric gatekeeper," potentially preventing intercalation into standard B-DNA but allowing binding to mismatched regions or stabilizing G-quadruplex structures where the binding pocket is larger.
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Anticancer Potential: Acridones inhibit Topoisomerase II. Derivatives with steric bulk at C1 are investigated for overcoming Multi-Drug Resistance (MDR) by altering the binding affinity to P-glycoprotein efflux pumps.
References
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Thamaraiselvi, S., & Mohan, P. S. (1999).[3] An Approach to the Synthesis of New 1-Phenylacridones and Naphthacridones. Zeitschrift für Naturforschung B, 54(10), 1337–1341. Link
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Sigma-Aldrich. (n.d.). 10-Phenyl-9(10H)-acridinone Product Sheet. (Used for comparative physicochemical data of the isomer). Link
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PubChem. (2025).[4][5][6] Compound Summary: 10-Phenylacridin-9(10H)-one (Isomer Context). National Library of Medicine. Link
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BLD Pharm. (n.d.). 1-Phenylacridin-9(10H)-one Product Detail (CAS 160289-77-0).[1][2] Link
Sources
- 1. 160289-77-0|1-Phenylacridin-9(10H)-one|BLD Pharm [bldpharm.com]
- 2. 160289-77-0|1-Phenylacridin-9(10H)-one|BLD Pharm [bldpharm.com]
- 3. znaturforsch.com [znaturforsch.com]
- 4. Acridone | C13H9NO | CID 2015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 10-Phenyl-9(10H)-acridinone 95 5472-23-1 [sigmaaldrich.com]
- 6. 10-Phenyl-9(10H)-acridone | C19H13NO | CID 138522 - PubChem [pubchem.ncbi.nlm.nih.gov]
